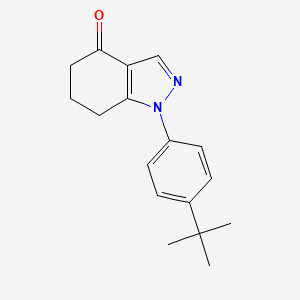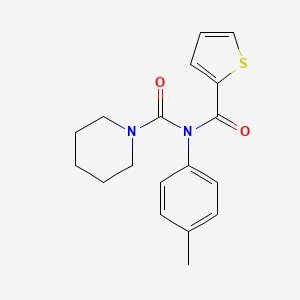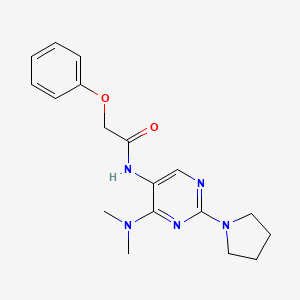
N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide involves the use of catalysts such as 4-(N,N-Dimethylamino)pyridine hydrochloride for acylation under base-free conditions, as investigated in detail by (Liu, Ma, Liu, & Wang, 2014).
Molecular Structure Analysis
The molecular structure of related pyrimidines shows significant polarization, with intramolecular hydrogen bonding playing a critical role in the molecular arrangement, as discussed by (Orozco, Insuasty, Cobo, & Glidewell, 2009).
Chemical Reactions and Properties
The reactivity of similar pyrimidine compounds has been explored, with studies revealing the formation of novel compounds through reactions involving aromatic C-nucleophiles and trifluoroacetic acid, as detailed by (Smolobochkin et al., 2019).
Physical Properties Analysis
For related compounds, the physical properties such as solubility, thermal stability, and mechanical strength have been extensively studied. For instance, polyimides containing pyrimidine moieties show excellent solubility in strong polar solvents and exhibit high thermal stability, as researched by (Wang et al., 2015).
Chemical Properties Analysis
The chemical properties of related pyrimidine compounds, including their basicity, reactivity, and potential as antioxidants, have been the subject of extensive research. For example, certain pyridinols with pyrimidine structures have been found to exhibit significant antioxidant properties, as shown by (Wijtmans et al., 2004).
Applications De Recherche Scientifique
Synthesis and Reactivity in Organic Chemistry : A study by Granik et al. (1978) focuses on the synthesis of pyrrolo-, pyrido, and azepino [2,3-b]pyrido[2,3-d]pyrimidine derivatives through the reaction of acetals of amides and lactams with certain pyrimidine derivatives, followed by intramolecular cyclization of intermediate amidines (Granik, Marchenko, & Glushkov, 1978).
Catalytic Applications in Organic Synthesis : Liu et al. (2014) explored the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation reactions under base-free conditions. The study also investigated the reaction mechanism in detail, which is relevant for understanding the catalytic activity of related compounds (Liu, Ma, Liu, & Wang, 2014).
Application in Nucleic Acid Chemistry : SchmidtAndreas and KindermannMarkus Karl (2001) synthesized pyridinium-pyrimidinolates as model compounds for biologically significant betainic guanines in RNA, showing the potential for applications in nucleic acid chemistry (SchmidtAndreas & KindermannMarkus Karl, 2001).
Synthesis of Antioxidant Compounds : Research by Wijtmans et al. (2004) on the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols revealed interesting antioxidant properties, indicating potential applications in developing new antioxidant agents (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004).
Development of Antimicrobial Agents : A study by Abu-Melha (2013) utilized 2‐Cyano‐N‐(4,6‐dimethyl‐1H‐pyrazolo[3,4‐b]pyridin‐3‐yl)acetamide for synthesizing new heterocyclic compounds with potential antimicrobial activities (Abu-Melha, 2013).
Propriétés
IUPAC Name |
N-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-22(2)17-15(12-19-18(21-17)23-10-6-7-11-23)20-16(24)13-25-14-8-4-3-5-9-14/h3-5,8-9,12H,6-7,10-11,13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPQECHEWKXKLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)COC2=CC=CC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2490288.png)


![3-Acetyl-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzenesulfonamide](/img/structure/B2490292.png)
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide](/img/structure/B2490295.png)
![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2490299.png)
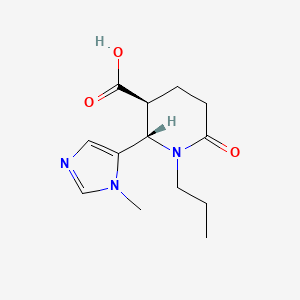
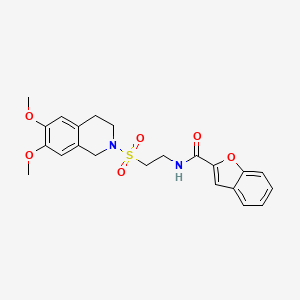
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide](/img/structure/B2490303.png)
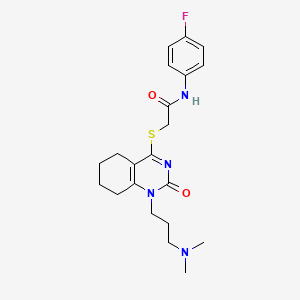

![1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2490306.png)
